molecular formula C16H15ClN2O2S B2757971 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-01-1

1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

カタログ番号: B2757971
CAS番号: 886903-01-1
分子量: 334.82
InChIキー: UITTUYUTXNEYEF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 3-chlorobenzyl group at the 1-position and an ethylsulfonyl moiety at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The ethylsulfonyl group enhances electron-withdrawing properties and metabolic stability, while the 3-chlorobenzyl substituent contributes to lipophilicity and target affinity.

特性

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITTUYUTXNEYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3-chlorobenzyl chloride and the benzimidazole intermediate.

    Ethylsulfonylation: The ethylsulfonyl group can be introduced by reacting the benzimidazole derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: 1-(3-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorobenzyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the 3-chlorobenzyl group.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including those similar to 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. For instance, certain derivatives have shown significant activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit microbial growth, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Benzimidazole derivatives have also been investigated for their anticancer properties. Studies have demonstrated that modifications in the benzimidazole structure can enhance cytotoxicity against cancer cell lines. The introduction of substituents like chlorobenzyl and ethylsulfonyl groups may influence the compound's ability to interact with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzimidazole compounds has been extensively studied. The presence of electron-withdrawing groups, such as the chloro group in this compound, is believed to enhance the compound's biological activity by increasing its lipophilicity and facilitating cellular uptake .

Eco-Friendly Synthesis

Recent advancements in synthetic methodologies have focused on eco-friendly approaches to synthesize benzimidazole derivatives. For instance, the use of zinc oxide nanoparticles as catalysts has been reported to facilitate the cyclocondensation reactions necessary for forming these compounds . This method not only reduces environmental impact but also improves yields and reaction times.

Study on Antimicrobial Efficacy

A study conducted on various benzimidazole derivatives, including those structurally similar to this compound, demonstrated their effectiveness against resistant strains of bacteria. The results indicated that compounds with specific substitutions exhibited lower MIC values compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Cancer Cell Line Testing

In another case study, a series of benzimidazole derivatives were tested against several cancer cell lines. The results showed that compounds with the ethylsulfonyl group had enhanced cytotoxic effects, leading to significant cell death at lower concentrations compared to controls. This highlights the potential of such derivatives in cancer treatment .

作用機序

The mechanism of action of 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved would depend on the specific application and target.

類似化合物との比較

Substituent Position and Electronic Effects

  • 5-Hydrosulfonyl Analogs: Compounds like 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one () feature a sulfonyl group at the 5-position. This positional difference reduces steric hindrance compared to the 2-position, possibly favoring interactions with planar enzyme active sites .
  • Benzyl Substitution :

    • 3-Chlorobenzyl vs. 4-Chlorophenyl : The target compound’s 3-chlorobenzyl group introduces ortho-substitution effects, which may hinder rotation and enhance rigidity compared to para-substituted analogs like 1-(4-chlorophenyl)-N-(1H-benzo[d]imidazol-2-yl)methanimine (). This rigidity could improve target selectivity .
    • Heterocyclic Benzyl Groups : Compounds such as 1-(furan-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole () replace the chlorobenzyl group with heterocycles, altering solubility and hydrogen-bonding capacity .

Data Tables

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name 1-Position Substituent 2-Position Substituent Key Biological Activity Reference
Target Compound 3-Chlorobenzyl Ethylsulfonyl Under investigation N/A
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one H Hydrosulfonyl Antifungal
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole Pyrimidin-4-yl Methylsulfonyl Anticancer (V600EBRAF inhibition)
1-(Furan-2-ylmethyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole Furan-2-ylmethyl Thiophen-2-yl Antiviral (SARS-CoV-2)

生物活性

1-(3-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, recognized for its diverse biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a 3-chlorobenzyl group and an ethylsulfonyl group, which may influence its biological properties. The IUPAC name is 1-[(3-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole. Its molecular formula is C16H15ClN2O2S, with a molecular weight of approximately 334.82 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit certain enzymatic pathways or modulate receptor activity, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds in the benzimidazole class, including derivatives like this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/mL .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer potential. A study highlighted that some benzimidazoles could induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact role of this compound in this context requires further investigation but suggests potential therapeutic applications in oncology.

Case Studies and Research Findings

Several studies have evaluated the biological activities of benzimidazole derivatives:

  • Antimicrobial Efficacy : A series of related compounds were tested against various pathogens, showing promising results compared to standard treatments. For instance, some derivatives demonstrated greater potency than fluconazole against Candida albicans isolates .
  • Structure-Activity Relationship (SAR) : Research has been conducted to understand how structural modifications affect biological activity. This includes examining different substituents on the benzimidazole core and their impact on antimicrobial efficacy and cytotoxicity against cancer cell lines .

Comparative Analysis

The following table summarizes the biological activities of selected benzimidazole derivatives compared to this compound:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer ActivityNotes
This compound250 - 7.81ModerateUnique combination of substituents
1-(3-Chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole500 - 15LowLess potent compared to ethyl derivative
1-(3-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole300 - 10ModerateSimilar structure with varied side chain

Q & A

Q. Step 2: DFT Calculations

  • Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions .
  • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity (e.g., ΔE = 4.2 eV indicates moderate stability) .

Q. Step 3: MD Simulations

  • Run 100-ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD < 2.0 Å confirms stable docking) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigate via:

Reproducibility Checks :

  • Repeat assays in triplicate under standardized conditions (e.g., 5% CO₂, 37°C).
  • Cross-validate using orthogonal methods (e.g., Western blot for EGFR inhibition alongside kinase assays) .

Impurity Profiling :

  • Use LC-MS to identify byproducts (e.g., desulfonylated derivatives).
  • Purify via preparative HPLC (C18 column, 70:30 MeOH:H₂O) .

Meta-Analysis : Compare data across studies, adjusting for variables (e.g., cell line passage number, serum concentration) .

Basic: What analytical methods ensure compound stability under experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >250°C indicates thermal stability) .
  • HPLC Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 48 hours; monitor degradation via peak area reduction (<5% change acceptable) .
  • Light Sensitivity : Store in amber vials at -20°C; assess photodegradation under UV/Vis light (λ = 254 nm) for 24 hours .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce phosphate esters at the sulfonyl group (hydrolyzed in vivo to active form) .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–100 nm size) using emulsion-solvent evaporation. Characterize via DLS and TEM .

Co-Solvents : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration. Confirm compatibility via hemolysis assays (<5% RBC lysis) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。